(1r,4r)-Methyl 4-(methyl(piperidin-4-yl)amino)cyclohexanecarboxylate
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Overview
Description
(1r,4r)-Methyl 4-(methyl(piperidin-4-yl)amino)cyclohexanecarboxylate is a complex organic compound with a unique structure that includes a cyclohexane ring, a piperidine ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-Methyl 4-(methyl(piperidin-4-yl)amino)cyclohexanecarboxylate typically involves multiple steps, including the formation of the cyclohexane ring, the introduction of the piperidine ring, and the esterification process. Common reagents used in these reactions include cyclohexanone, piperidine, and methyl chloroformate. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1r,4r)-Methyl 4-(methyl(piperidin-4-yl)amino)cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(1r,4r)-Methyl 4-(methyl(piperidin-4-yl)amino)cyclohexanecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1r,4r)-Methyl 4-(methyl(piperidin-4-yl)amino)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Properties
Molecular Formula |
C14H26N2O2 |
---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
methyl 4-[methyl(piperidin-4-yl)amino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-16(13-7-9-15-10-8-13)12-5-3-11(4-6-12)14(17)18-2/h11-13,15H,3-10H2,1-2H3 |
InChI Key |
GWQDCLWOQAOREV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCC(CC1)C(=O)OC)C2CCNCC2 |
Origin of Product |
United States |
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